Ethyl 4,4-dimethylpent-2-enoate
Description
Ethyl 4,4-dimethylpent-2-enoate is an α,β-unsaturated ester characterized by an ethyl ester group, a conjugated double bond at position 2, and two methyl substituents at position 3. Its molecular formula is C₉H₁₆O₂ (molar mass: 156.22 g/mol), with structural features that influence its reactivity, stability, and physical properties.
Properties
CAS No. |
87995-20-8 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
ethyl 4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-11-8(10)6-7-9(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
MNBODUCODDEXEE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC(C)(C)C |
Isomeric SMILES |
CCOC(=O)/C=C/C(C)(C)C |
Canonical SMILES |
CCOC(=O)C=CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,4-dimethylpent-2-enoate can be synthesized through several methods. One common method involves the reaction of ethyl 2-(diethoxyphosphoryl)acetate with an aldehyde in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C . The reaction mixture is stirred for 20 minutes, followed by the addition of the aldehyde, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-dimethylpent-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed.
Major Products
Oxidation: 4,4-Dimethylpent-2-enoic acid.
Reduction: 4,4-Dimethylpent-2-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,4-dimethylpent-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4,4-dimethylpent-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing various cellular processes .
Comparison with Similar Compounds
(E)-Methyl 4,4-Dimethylpent-2-enoate
Structural Differences :
- Ester group : Methyl (CH₃) vs. ethyl (C₂H₅) in the target compound.
- Molecular formula: C₈H₁₄O₂ (vs. C₉H₁₆O₂ for ethyl derivative).
Properties :
- Lower molecular weight (142.20 g/mol) compared to the ethyl analog.
- Methyl esters generally exhibit higher volatility and lower boiling points than ethyl esters due to reduced van der Waals interactions.
Ethyl (E)-4-Methylpent-2-enoate
Structural Differences :
- Substituents : Single methyl group at position 4 (vs. 4,4-dimethyl in the target compound).
- Molecular formula: C₈H₁₄O₂ (vs. C₉H₁₆O₂).
Properties :
- Lower molecular weight (142.20 g/mol) due to fewer methyl groups.
| Parameter | This compound | Ethyl (E)-4-Methylpent-2-enoate |
|---|---|---|
| Substituents at C4 | Two methyl groups | One methyl group |
| Steric Hindrance | High | Moderate |
| Reactivity | Likely reduced | Higher |
Ethyl 2-(Hydroxymethyl)-4,4-Dimethylpentanoate
Structural Differences :
- Functional group : Additional hydroxymethyl (-CH₂OH) group at position 2.
- Molecular formula: C₁₀H₂₀O₃ (vs. C₉H₁₆O₂).
Properties :
- Increased polarity due to the hydroxyl group, enhancing water solubility and hydrogen-bonding capacity.
| Parameter | This compound | Ethyl 2-(Hydroxymethyl)-4,4-Dimethylpentanoate |
|---|---|---|
| Functional Groups | Ester, alkene | Ester, hydroxymethyl |
| Polarity | Low | High |
| Molecular Weight | 156.22 | 188.26 |
4,4-Dimethylpent-2-enal
Structural Differences :
- Functional group : Aldehyde (CHO) vs. ester (COOEt).
- Molecular formula: C₇H₁₂O (vs. C₉H₁₆O₂).
Properties :
- Aldehydes are more electrophilic at the carbonyl carbon, making them reactive toward nucleophiles (e.g., Grignard reagents).
- Lower molecular weight (112.17 g/mol) and higher volatility compared to esters .
| Parameter | This compound | 4,4-Dimethylpent-2-enal |
|---|---|---|
| Functional Group | Ester | Aldehyde |
| Reactivity | Moderate (conjugated ester) | High (electrophilic aldehyde) |
| Boiling Point | Likely higher | Lower |
Key Research Findings
- Steric Effects: The 4,4-dimethyl substitution in the target compound introduces significant steric hindrance, reducing reactivity in Michael additions compared to less hindered analogs like ethyl 4-methylpent-2-enoate .
- Synthetic Utility : Methyl and ethyl analogs are preferred in catalysis studies due to their stability and ease of synthesis, while hydroxyl-containing derivatives (e.g., ) are explored for bioactive molecule synthesis .
- Spectral Differentiation : ¹H NMR chemical shifts for the α,β-unsaturated ester moiety (δ 5.6–6.0 ppm) and ester carbonyl (δ 165–170 ppm in ¹³C NMR) are consistent across analogs, with variations depending on substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
